![molecular formula C19H19FN2O5 B2486103 N-[2-(2H-1,3-benzodioxol-5-il)-2-hidroxipropil]-N'-[(4-fluorofenil)metil]etandiamida CAS No. 1396873-20-3](/img/structure/B2486103.png)
N-[2-(2H-1,3-benzodioxol-5-il)-2-hidroxipropil]-N'-[(4-fluorofenil)metil]etandiamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide, also known as BDD-FBOA, is a chemical compound that has been recently synthesized and studied for its potential applications in scientific research. BDD-FBOA is a potent and selective antagonist of the excitatory amino acid transporter subtype 3 (EAAT3), which is a protein responsible for regulating the levels of the neurotransmitter glutamate in the brain.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Se ha diseñado una serie de 1-benzo[1,3]dioxol-5-il-indoles que llevan unidades heteroarílicas fusionadas en posición 3-N, basándose en informes de la literatura sobre la actividad de los indoles contra diversas líneas celulares cancerosas . Estos compuestos se sintetizaron mediante un acoplamiento cruzado C-N catalizado por Pd y se evaluó su actividad anticancerígena contra líneas celulares de cáncer de próstata (LNCaP), páncreas (MIA PaCa-2) y leucemia linfoblástica aguda (CCRF-CEM) .
Agentes Antidiabéticos
Se han sintetizado y estudiado derivados de benzodioxolcarboxamida por su potencial antidiabético . Cabe destacar que algunos de estos compuestos mostraron una potente inhibición de la α-amilasa, lo que sugiere su potencial como agentes antidiabéticos .
Propiedades Antioxidantes
Se han explorado las propiedades antioxidantes de los compuestos organoselénicos, incluidos los que incorporan la subunidad benzo[d][1,3]dioxol . Estos compuestos pueden actuar como antioxidantes, ayudando a proteger las células del daño causado por radicales libres dañinos .
Actividad Antimicrobiana
Se ha encontrado que los compuestos que contienen el motivo estructural benzo[d][1,3]dioxol poseen propiedades antimicrobianas . Esto sugiere posibles aplicaciones en el desarrollo de nuevos agentes antimicrobianos .
Actividad Antiinflamatoria
Se ha encontrado que algunos compuestos que contienen el motivo estructural benzo[d][1,3]dioxol inhiben la COX-2, una enzima que desempeña un papel clave en la inflamación . Esto sugiere posibles aplicaciones en el desarrollo de nuevos fármacos antiinflamatorios .
Actividad Antitumoral
Se ha encontrado que los compuestos que contienen el motivo estructural benzo[d][1,3]dioxol poseen propiedades antitumorales . Esto sugiere posibles aplicaciones en el desarrollo de nuevos fármacos antitumorales .
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes
Mode of Action
Based on its structural similarity to other benzo[d][1,3]dioxol-5-yl compounds, it may interact with its targets by binding to active sites, leading to changes in the targets’ function .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets enzymes involved in cell division, it may affect the cell cycle and proliferation pathways . .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on its structural similarity to other benzo[d][1,3]dioxol-5-yl compounds, it may have potential antitumor activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy. Interactions with other molecules might either enhance or inhibit the compound’s action .
Propiedades
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O5/c1-19(25,13-4-7-15-16(8-13)27-11-26-15)10-22-18(24)17(23)21-9-12-2-5-14(20)6-3-12/h2-8,25H,9-11H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEKDLMGHKLRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(5E)-5-benzylidene-4-oxo-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2486021.png)
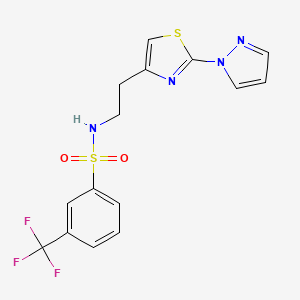
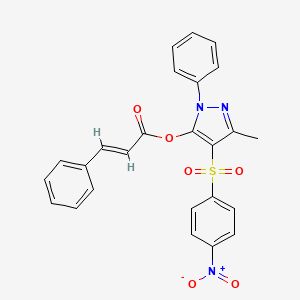
![4-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2486024.png)


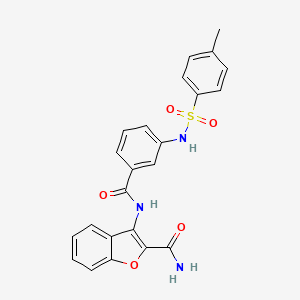
![2-((4-Chlorophenyl)sulfonyl)-1-(p-tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2486034.png)
![3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2486035.png)
![2-Chloro-N-[1-(1H-indazol-5-yl)ethyl]acetamide](/img/structure/B2486037.png)
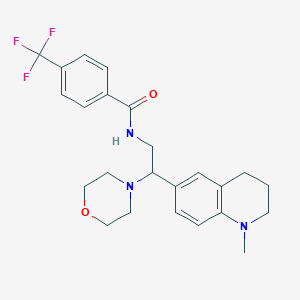

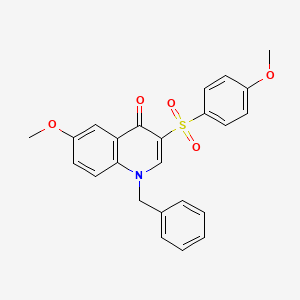
![4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)cyclohexan-1-amine](/img/structure/B2486043.png)
